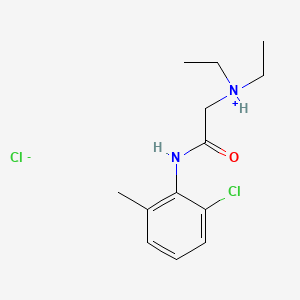
Diisodecyl phenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisodecyl phenyl phosphate is a chemical compound with the molecular formula C26H47O4P. It is an alkyl-aryl phosphate ester, commonly used as a plasticizer and flame retardant in various industrial applications. This compound is known for its stability and effectiveness in enhancing the properties of polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisodecyl phenyl phosphate is synthesized through the esterification of phenol with diisodecyl alcohol in the presence of phosphoric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phenol and diisodecyl alcohol, are reacted in the presence of a catalyst, usually phosphoric acid, at elevated temperatures. The reaction mixture is then purified through distillation and filtration to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diisodecyl phenyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different phosphate esters.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include various phosphate esters and phosphoric acid derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diisodecyl phenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer and flame retardant in polymer chemistry.
Biology: Research has shown its potential in modulating biological pathways, particularly in lipid metabolism.
Medicine: It is being studied for its potential use in drug delivery systems due to its stability and compatibility with various pharmaceutical compounds.
Industry: It is widely used in the production of flexible PVC, coatings, and adhesives
Wirkmechanismus
The mechanism of action of diisodecyl phenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. It acts by modulating the activity of these targets, leading to changes in cellular processes. For example, it has been shown to antagonize liver X receptor alpha, which plays a role in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diisodecyl phenyl phosphite
- Bis(2-ethylhexyl) phenyl phosphate
- Triphenyl phosphate
Uniqueness
Diisodecyl phenyl phosphate is unique due to its high stability and effectiveness as a plasticizer and flame retardant. Compared to similar compounds, it offers better performance in enhancing the properties of polymers and has a broader range of applications in various industries .
Eigenschaften
CAS-Nummer |
51363-64-5 |
|---|---|
Molekularformel |
C26H47O4P |
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
bis(8-methylnonyl) phenyl phosphate |
InChI |
InChI=1S/C26H47O4P/c1-24(2)18-12-7-5-9-16-22-28-31(27,30-26-20-14-11-15-21-26)29-23-17-10-6-8-13-19-25(3)4/h11,14-15,20-21,24-25H,5-10,12-13,16-19,22-23H2,1-4H3 |
InChI-Schlüssel |
JTNKWPDPEXRFOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCOP(=O)(OCCCCCCCC(C)C)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)












